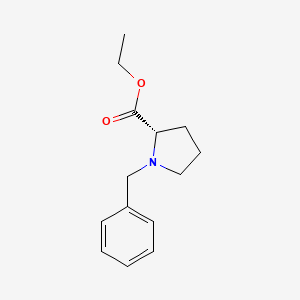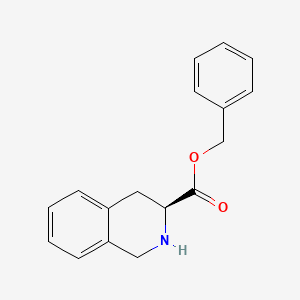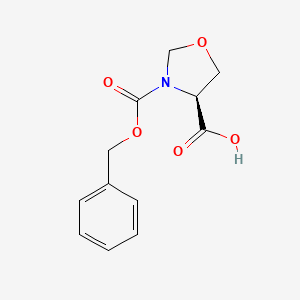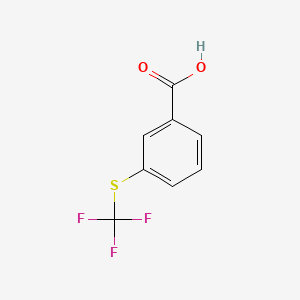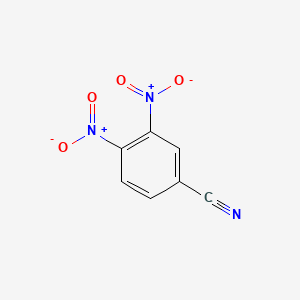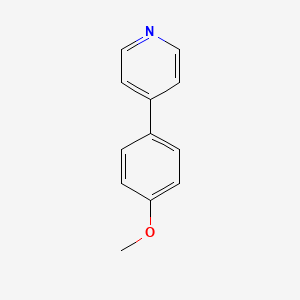
2-((二甲氨基)亚甲基)-5,5-二甲基环己烷-1,3-二酮
描述
Synthesis Analysis
The synthesis of “2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione” involves a mixture of 5,5-dimethylcyclohexane-1,3-dione and dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene. This mixture is refluxed for 2 hours, cooled, and the obtained solid is recrystallized from ethanol .Molecular Structure Analysis
The molecular structure of “2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione” is C11H17NO2. It has a monoclinic crystal structure with a cell volume of 1075.97 (7) Å^3 .科学研究应用
合成和表征
这种化合物作为有机化学中各种合成途径的前体。Jeyachandran (2021) 利用1,3-环己二酮与DMF-DMA反应合成了它,展示了它在制备生物活性衍生物中的用途。这项基础工作突出了该化合物在化学研究中的合成和表征中的作用(Jeyachandran, 2021)。
抗菌活性
Ghorab 等人 (2017) 探讨了由该化合物合成的衍生物的抗菌特性,证明了对各种细菌和真菌的显着活性。他们的工作涉及分子相互作用的详细分析,并暗示了这些衍生物的潜在治疗应用(Ghorab, Soliman, Alsaid, & Askar, 2017)。
催化和材料科学
在材料科学中,该化合物的衍生物已被研究其在催化和材料应用中的潜力。例如,Anamika 等人 (2020) 使用该化合物的衍生物合成了异配Ni(ii)配合物,评估了它们在氧释放反应中的电催化性能。他们的发现为开发用于能量转换过程的有效催化剂做出了贡献(Anamika 等人,2020)。
有机电子和传感器
Subhasri 和 Anbuselvan (2014) 利用该化合物的衍生物作为Co2+化学传感器,突出了其在选择性和灵敏荧光传感器开发中的应用。他们的工作证明了这些化合物在环境监测和生物成像中的潜力(Subhasri & Anbuselvan, 2014)。
化学反应和机理
该化合物及其衍生物一直是探索新的化学反应和机理的研究的核心。Wang 和 Gao (2009) 报道了一种该化合物与各种醛的氧化加成反应的有效方法,导致螺环二氢呋喃和环丙烷衍生物的选择性形成。这项研究提供了对有机化学中新反应途径和合成策略的见解(Wang & Gao, 2009)。
属性
IUPAC Name |
2-(dimethylaminomethylidene)-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-11(2)5-9(13)8(7-12(3)4)10(14)6-11/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQROYQHOQIIRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CN(C)C)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351074 | |
| Record name | 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75039-59-7 | |
| Record name | 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-DIMETHYL-2-(DIMETHYLAMINOMETHYLENE)-1,3-CYCLOHEXANEDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione a useful compound in medicinal chemistry?
A: 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione is a valuable building block for synthesizing various heterocyclic compounds, particularly fused pyrazoles. These heterocyclic compounds, like pyrazolopyrimidines and pyrazoloquinazolines, have shown promising biological activities, including antibacterial and anticancer properties [, ]. This compound reacts readily with 5-aminopyrazoles in glacial acetic acid, providing access to these diversely substituted heterocycles.
Q2: What is known about the structural characterization of 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione?
A: This compound has been characterized using various spectroscopic methods, including X-ray crystallography []. Its crystal structure reveals a monoclinic system with the space group P21/c. The molecular formula is C11H17NO2, and its molecular weight is 195.25 g/mol.
Q3: Have any structure-activity relationship (SAR) studies been conducted on the derivatives synthesized using 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione?
A: Yes, research has explored the SAR of synthesized pyrazolo[1,5-a]pyrimidines, focusing on their in vitro cytotoxic activities against human cancer cell lines (HepG-2 and MCF-7) []. The study identified specific substitutions on the pyrazole and phenyl rings that significantly influenced potency, highlighting the importance of structural modifications for enhancing biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



